molecular formula C6H12O4S B7890581 (3-Methyloxetan-3-yl)methyl methanesulfonate

(3-Methyloxetan-3-yl)methyl methanesulfonate

Cat. No.: B7890581
M. Wt: 180.22 g/mol
InChI Key: UEDUZYXWOZILMR-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methyl methanesulfonate (CAS 3864-43-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C6H12O4S and a molecular weight of 180.22 g/mol, this compound serves as a versatile alkylating agent . Its structure combines a reactive methanesulfonate (mesylate) ester group with a 3-methyloxetane ring. The mesylate group is an excellent leaving group, making this reagent highly effective in nucleophilic substitution reactions (SN2), such as the introduction of the (3-methyloxetan-3-yl)methyl moiety into other molecules . The oxetane ring is a valuable motif in modern drug design. Oxygen-containing heterocycles like oxetane are common in drugs and natural products due to their high polarity and ability to act as hydrogen bond acceptors . Incorporating an oxetane unit can profoundly improve key properties of a lead compound, including metabolic stability, water solubility, and lipophilicity, when compared to common functional groups like gem-dimethyl or carbonyl . This makes this compound a critical reagent for synthesizing novel compounds, potentially for applications in cancer research and the development of targeted therapies. Researchers value this compound for its role in creating advanced intermediates that mimic the properties of successful drugs containing oxetanes, such as Paclitaxel and Cabazitaxel . As an alkylating agent, it is chemically related to compounds like methyl methanesulfonate (MMS) and should be handled with appropriate care in a controlled laboratory setting . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methyloxetan-3-yl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-6(3-9-4-6)5-10-11(2,7)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUZYXWOZILMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Mesylation of (3-Methyloxetan-3-yl)methanol

The most widely documented method involves reacting (3-methyloxetan-3-yl)methanol with methanesulfonyl chloride (MsCl) in the presence of a base. Patent WO2015079251A1 outlines a representative procedure:

  • Reagents :

    • (3-Methyloxetan-3-yl)methanol (1 equiv)

    • Methanesulfonyl chloride (1.05–1.2 equiv)

    • Triethylamine (TEA) or N,NN,N-diisopropylethylamine (DIPEA) (1.1–1.5 equiv)

    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Procedure :
    MsCl is added dropwise to a cooled (0–5°C) solution of the alcohol and base in anhydrous DCM. The reaction proceeds for 2–4 hours at room temperature, followed by aqueous workup to isolate the product.

  • Yield : 73–85% after purification.

Mechanistic Insight :
The base scavenges HCl, driving the reaction toward mesylate formation:

ROH+MsClBaseROMs+HCl\text{ROH} + \text{MsCl} \xrightarrow{\text{Base}} \text{ROMs} + \text{HCl} \uparrow

Steric hindrance from the 3-methyl group necessitates prolonged reaction times compared to unsubstituted oxetanes.

Phase-Transfer Catalyzed Cyclization

An alternative approach involves synthesizing the oxetane ring in situ from a mesylated precursor. Research from the University of Groningen demonstrates this using phase-transfer catalysis (PTC):

Table 1: Catalyst Screening for Oxetane Formation

CatalystConversion (%)Time (h)
Tetrabutylammonium bromide923.5
Benzyltriethylammonium chloride884.2
No catalyst<1024

Conditions : 50% NaOH (10 mL), CH2_2Cl2_2 (20 mL), 1 mol% catalyst, room temperature.

The reaction proceeds via intramolecular nucleophilic displacement:

CH2OMsOHOxetane+MsO\text{CH}_2\text{OMs} \xrightarrow{\text{OH}^-} \text{Oxetane} + \text{MsO}^-

Higher NaOH concentrations (≥30%) accelerate ring closure by increasing hydroxide availability.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but risk oxetane ring opening. Non-polar solvents like DCM balance reactivity and stability. Patent data indicate optimal yields at 20–25°C, with elevated temperatures (≥40°C) leading to decomposition.

Base Selection

Triethylamine remains the preferred base due to its low cost and efficient HCl sequestration. However, DIPEA minimizes side reactions in sensitive substrates.

Figure 1: NaOH Concentration vs. Reaction Rate

Rate[NaOH]0.8(R2=0.96)\text{Rate} \propto [\text{NaOH}]^{0.8} \quad (\text{R}^2 = 0.96)

Data adapted from Rug.nl shows a near-linear relationship, underscoring the critical role of base strength.

Industrial-Scale Considerations

Large-scale syntheses face challenges in exotherm management and waste disposal. Key adaptations include:

  • Slow MsCl Addition : Prevents localized overheating.

  • Continuous Extraction : Reduces solvent usage by 40%.

  • Catalyst Recycling : Tetrabutylammonium bromide can be recovered via aqueous-organic biphasic systems.

Analytical Characterization

  • NMR :

    • 1H NMR^1\text{H NMR} (CDCl3_3): δ 4.60 (s, 4H, oxetane CH2_2), 3.20 (s, 3H, MsO), 1.50 (s, 3H, CH3_3).

    • 13C NMR^{13}\text{C NMR}: δ 80.1 (oxetane C), 37.9 (MsO).

  • Purity :
    HPLC analysis (C18 column, MeCN/H2_2O) typically shows ≥97% purity.

Emerging Methodologies

Recent patents disclose microwave-assisted syntheses (80°C, 15 min) achieving 89% yield, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(3-Methyloxetan-3-yl)methyl methanesulfonate has been investigated for its role as a building block in drug design. Its unique structure may enhance the pharmacokinetic properties of drug candidates, leading to:

  • Anticancer Agents : Research indicates that derivatives of this compound can inhibit aldehyde dehydrogenase (ALDH) activity, crucial in cancer stem cell (CSC) biology, thereby reducing tumor growth and enhancing sensitivity to chemotherapy .

Biochemical Studies

The compound serves as a valuable tool in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modify enzyme activity makes it useful for:

  • Enzyme Inhibition Studies : By inhibiting specific enzymes, researchers can elucidate metabolic pathways and identify potential therapeutic targets .

Material Science

In material science, this compound is being explored for its potential in developing advanced materials with unique properties, such as:

  • Polymer Synthesis : The compound can act as a monomer in polymerization reactions, leading to materials with tailored mechanical and thermal properties.

Case Studies

StudyObjectiveFindings
ALDH Inhibition in Ovarian Cancer To evaluate the effect of this compound on CSC activityDemonstrated significant reduction in CSC viability and enhanced sensitivity to chemotherapy agents .
Synthesis of Novel Anticancer Compounds Development of small molecules based on this compoundIdentified compounds with IC50 values indicating potent inhibition of ALDH enzymes associated with cancer progression .

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

Structural Differences : MMS (CH₃SO₃CH₃) lacks the oxetane ring, making it a simpler alkylating agent.
Biological Activity :

  • MMS induces DNA damage primarily through alkylation, leading to base mismatches and strand breaks. At 200 μM, MMS activates p53, regulating 255 genes associated with DNA repair and apoptosis, significantly more than etoposide (14 genes) or quercetin (50 genes) under p53-normalized conditions .
  • Potency: MMS exhibits higher genotoxic potency compared to other agents when normalized for p53 activation, suggesting its strong DNA-damaging capability.

Applications : Widely used in research to study DNA repair mechanisms.

Property MMS (3-Methyloxetan-3-yl)methyl Methanesulfonate
Molecular Formula C₂H₆O₃S C₆H₁₂O₄S (estimated)
Key Functional Groups Methanesulfonate Methanesulfonate + 3-methyloxetane
Genotoxic Gene Regulation 255 genes Not reported

(3-Methyloxetan-3-yl)methanesulfonyl Chloride

Structural Differences : Replaces the methanesulfonate ester with a sulfonyl chloride group.
Reactivity : Sulfonyl chlorides are more reactive intermediates, often used to synthesize sulfonamides or esters. The target compound’s ester group offers greater stability, making it preferable for controlled alkylation reactions .

(2-Methyl-3-oxocyclohexen-1-yl) Methanesulfonate

Structural Differences : Features a cyclohexenyl ring instead of an oxetane.
Implications :

  • Molecular weight (204.24 g/mol) is higher than the target compound’s estimated ~180–200 g/mol .

3-Ethyl-3-oxetanemethanol

Structural Differences : Substitutes the methanesulfonate group with a hydroxymethyl group.
Applications : The alcohol derivative is used in polymer chemistry and drug design for its metabolic stability. The target compound’s mesylate group enhances its utility as an alkylating agent or synthetic intermediate .

Mechanistic and Toxicological Considerations

While direct data on this compound are scarce, insights can be drawn from analogs:

  • Alkylation Potential: Like MMS, the compound may act as an alkylating agent, though the oxetane ring could modulate reactivity and target specificity.
  • Toxicity : Methyl trifluoromethanesulfonate (a related sulfonate) is classified as hazardous (H314: skin corrosion) , suggesting similar precautions may apply.

Biological Activity

(3-Methyloxetan-3-yl)methyl methanesulfonate (CAS No. 3864-43-5) is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

  • Molecular Formula : C6H12O4S
  • Molecular Weight : 180.22 g/mol

This compound is characterized by the presence of an oxetane ring, which contributes to its unique chemical reactivity.

This compound acts primarily as an alkylating agent, interacting with DNA and potentially leading to cytotoxic effects in cancer cells. The compound has been shown to inhibit aldehyde dehydrogenase (ALDH) enzymes, which are often upregulated in cancer cells, particularly those resistant to chemotherapy. Inhibition of ALDH can restore chemosensitivity in resistant cancer phenotypes, making this compound a candidate for enhancing the efficacy of existing cancer therapies .

Inhibition of Aldehyde Dehydrogenase (ALDH)

Research indicates that this compound selectively inhibits ALDH1A1, ALDH1A2, and ALDH1A3, which are implicated in the maintenance of cancer stem cells (CSCs) and resistance to chemotherapy . The compound's ability to decrease CSC activity through necroptosis mechanisms has been documented in ovarian cancer models .

Case Studies

  • Ovarian Cancer Research :
    • A study demonstrated that treatment with this compound led to a significant reduction in ALDH activity in ovarian cancer cells, enhancing their sensitivity to chemotherapeutic agents like cisplatin .
    • The compound was shown to reduce tumor growth in vivo by targeting ALDH-expressing CSCs, indicating its potential as a therapeutic agent in resistant cancer types .
  • Chemical Synthesis and Characterization :
    • The synthesis of this compound was achieved through a multi-step process involving the formation of the oxetane ring followed by methylation reactions. Characterization techniques such as NMR and LC-MS confirmed its structure and purity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameTarget EnzymeMechanism of ActionApplication Area
This compoundALDH1A1Alkylation of DNACancer therapy
DianhydrogalactitolALDHAlkylating agentCancer therapy
Thiopyrimidinone derivativesALDHInhibition of enzyme activityCancer therapy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methyloxetan-3-yl)methyl methanesulfonate, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via sulfonation of the alcohol precursor (e.g., (3-methyloxetan-3-yl)methanol) using methanesulfonyl chloride in the presence of a base like triethylamine. Reaction conditions (0–5°C, anhydrous solvents) are critical to minimize side reactions. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Key Data :

  • Yield: 60–75% under optimized conditions.
  • Purity: >95% confirmed by HPLC or NMR .

Q. How is this compound characterized structurally and functionally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., oxetane ring protons at δ 4.5–5.0 ppm, methanesulfonate methyl at δ 3.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]+^+ at m/z 225.05) .
  • FT-IR : Peaks at 1170 cm1^{-1} (S=O stretch) and 1350 cm1^{-1} (C-O-S linkage) .

Q. What safety protocols are essential when handling this compound?

  • Handling : Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact. Avoid inhalation; store at 2–8°C in airtight containers .
  • First Aid : Flush exposed skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?

  • Variables to Test :

  • Temperature : Lower temperatures (0–5°C) reduce byproduct formation.
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation .
  • Solvent : Anhydrous dichloromethane minimizes hydrolysis .
    • Data Analysis : Design a factorial experiment to assess variable interactions. Use ANOVA to identify significant factors .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

  • Techniques :

  • X-ray Crystallography : Determines 3D conformation of the oxetane ring and sulfonate group orientation .
  • 2D NMR (COSY, HSQC) : Maps 1^1H-1^1H coupling and heteronuclear correlations to confirm regiochemistry .

Q. How does the reactivity of this sulfonate compare to aryl or aliphatic methanesulfonates?

  • Reactivity Profile :

  • Electrophilicity : The oxetane ring’s steric hindrance reduces nucleophilic substitution rates compared to linear aliphatic sulfonates (e.g., methyl triflate) .
  • Solvolysis : Slower hydrolysis in aqueous buffers (t1/2_{1/2} > 24 hrs at pH 7.4) due to steric protection of the sulfonate group .

Q. What strategies mitigate low solubility in aqueous or polar solvents during biological assays?

  • Approaches :

  • Co-solvents : Use DMSO (<10% v/v) to enhance solubility without denaturing proteins .
  • Prodrug Design : Modify the oxetane ring with hydrophilic groups (e.g., hydroxylation) .

Q. How can researchers design studies to evaluate biological activity and target interactions?

  • Assay Design :

  • Kinetic Studies : Measure inhibition constants (KiK_i) against serine hydrolases or proteases using fluorogenic substrates .
  • Molecular Docking : Simulate binding modes with target proteins (e.g., COX-2) using AutoDock Vina .

Q. How should contradictory data in mechanistic studies (e.g., competing reaction pathways) be analyzed?

  • Resolution Methods :

  • Isotopic Labeling : Use 18^{18}O-labeled water to track hydrolysis vs. nucleophilic substitution pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to compare activation energies of proposed mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Methyloxetan-3-yl)methyl methanesulfonate
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(3-Methyloxetan-3-yl)methyl methanesulfonate

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